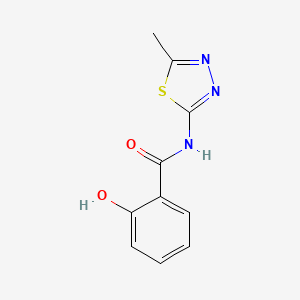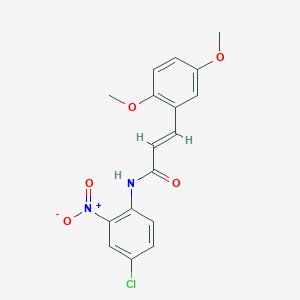
2-cyanobenzyl 2-chlorobenzoate
説明
2-Chlorobenzoate is a monochlorobenzoate having the chloro group at the 2-position . 2-Cyanobenzyl is a component that could be derived from 2-cyanobenzyl bromide .
Molecular Structure Analysis
The molecular structure of the components can be found in databases like ChemSpider. For example, 2-Chlorobenzoate has a molecular formula of CHClO, an average mass of 155.559 Da, and a monoisotopic mass of 154.990524 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of the components can be found in databases like ChemSpider. For example, 2-Chlorobenzoate has a molecular formula of CHClO, an average mass of 155.559 Da, and a monoisotopic mass of 154.990524 Da .科学的研究の応用
Microbial Degradation Studies
Research on microbial degradation has identified a bacterium that uses 2-chlorobenzoate as its sole carbon and energy source. This study, conducted by Fetzner, Müller, and Lingens (1989), discovered that during the degradation process, chlorine is released and a metabolite, 2,3-dihydroxybenzoate, accumulates. This metabolite had not been previously described in the degradation of 2-chlorobenzoate, indicating novel pathways in microbial degradation processes (Fetzner, Müller, & Lingens, 1989).
Stereoselective Glycosylation in Organic Chemistry
In organic chemistry, the use of 2-O-(2-cyanobenzyl) groups has been explored for controlling stereoselective formation of glycosidic linkages. Buda et al. (2015) revealed that these groups can control the formation of 1,2-trans-glycosidic linkages via an arming participation effect. This indicates the significance of 2-cyanobenzyl derivatives in complex organic synthesis, contributing to the advancement of stereoselective organic reactions (Buda et al., 2015).
Biodegradation and Environmental Remediation
Kafilzadeh et al. (2012) investigated the biodegradation of 2-chlorobenzoic acid by bacteria isolated from landfill soils. They found that certain bacteria, such as Pseudomonas species, could degrade a significant percentage of 2-chlorobenzoic acid. This research underscores the potential of using specific microorganisms for environmental remediation, especially in areas contaminated with chlorobenzoic acids (Kafilzadeh, Nikvarz, Jabbari, & Tahery, 2012).
Photostimulated Synthesis in Chemical Reactions
The photostimulated synthesis of 2-(diphenylphosphino)benzoic acid has been explored through the reaction of 2-chlorobenzoate ion. Barolo, Martín, and Rossi (2012) demonstrated that the reaction in liquid ammonia yields good results and is consistent with the SRN1 mechanism. This study adds to the understanding of photochemical reactions involving chlorobenzoates (Barolo, Martín, & Rossi, 2012).
Safety and Hazards
特性
IUPAC Name |
(2-cyanophenyl)methyl 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-14-8-4-3-7-13(14)15(18)19-10-12-6-2-1-5-11(12)9-17/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOPZYNNFXAGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5429455.png)
![ethyl 1-[4-(phenylthio)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5429465.png)
![6-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5429468.png)
![5-methyl-2-phenyl-4-{[(2,4,6-trichlorophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5429478.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5429482.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5429484.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5429510.png)

![2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5429527.png)
![7-{[5-(2-chlorophenyl)-2-furyl]methylene}-6-(2,4-difluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5429533.png)
![N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide](/img/structure/B5429541.png)
![N-[2-(1-adamantyl)ethyl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B5429548.png)
